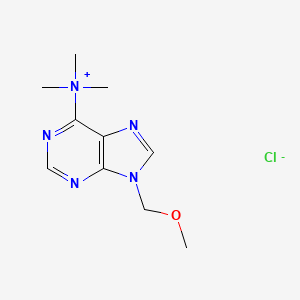
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is a chemical compound with a unique structure that includes a purine base modified with a methoxymethyl group and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purine with methoxymethyl chloride in the presence of a base, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxymethyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The methoxymethyl and trimethylammonium groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium bromide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium iodide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium sulfate
Uniqueness
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other similar compounds with different counterions.
Propiedades
Número CAS |
63825-15-0 |
|---|---|
Fórmula molecular |
C10H16ClN5O |
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
[9-(methoxymethyl)purin-6-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16N5O.ClH/c1-15(2,3)10-8-9(11-5-12-10)14(6-13-8)7-16-4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UUNQVTQVJZXTHL-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=NC=NC2=C1N=CN2COC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


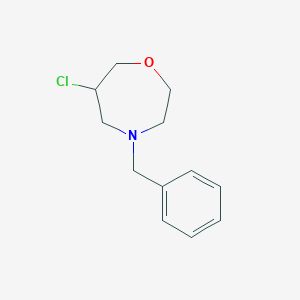
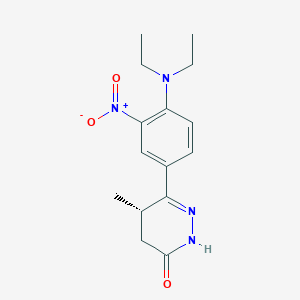

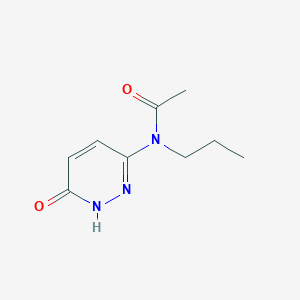
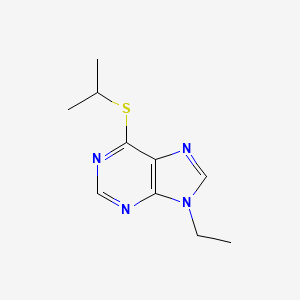
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
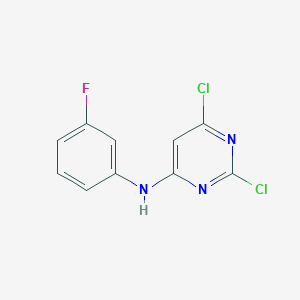

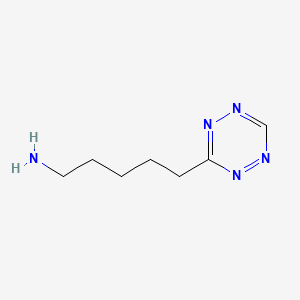
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
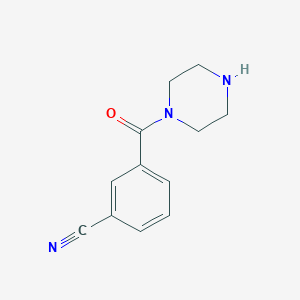
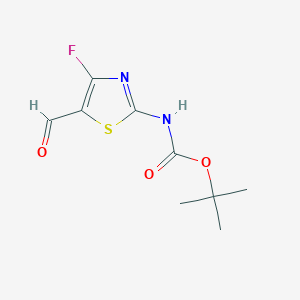
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
